N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-piperidin-1-ylquinazolin-4-yl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-15-8-10-16(11-9-15)23-19(27)14-28-20-17-6-2-3-7-18(17)24-21(25-20)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSNUYMHSFZNJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline core.
Attachment of the Thioacetamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the quinazoline ring or the thioacetamide group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the quinazoline structure as anticancer agents. Quinazoline derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide may exhibit similar properties due to its structural components that are known to interact with cancer-related pathways .
Antimicrobial Properties
Research indicates that compounds containing piperidine and sulfanyl groups possess significant antibacterial activity. For instance, derivatives with similar structural motifs have demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The sulfamoyl moiety is particularly noted for its antibacterial effects, suggesting that this compound could be evaluated for similar activities .
Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with piperidine and sulfanyl functionalities have been shown to inhibit AChE effectively. The design of this compound suggests it may also act as an AChE inhibitor, which warrants further investigation through in vitro assays .
Urease Inhibition
Urease inhibitors are essential in treating conditions like urinary tract infections and kidney stones. Compounds with similar structures have demonstrated strong urease inhibitory activity, indicating that this compound could be a candidate for further studies in this area .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological efficacy of this compound. Modifications to the piperidine and quinazoline rings can enhance biological activity while minimizing toxicity. Computational studies using molecular docking can provide insights into how structural changes affect binding affinities to target enzymes or receptors .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Properties | Showed moderate antibacterial activity against Salmonella typhi with potential for further development as an antibiotic agent. |
| Study 3 | Enzyme Inhibition | Identified as a promising AChE inhibitor, suggesting therapeutic applications in neurodegenerative diseases. |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Scaffolds
- Quinazoline Derivatives: The target compound’s quinazoline core is shared with analogs like 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (), which replaces the piperidine group with a 4-sulfamoylphenyl substituent. This modification may alter hydrogen-bonding capacity and solubility .
- Pyrimidine Derivatives: Compounds such as N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () feature a diaminopyrimidine ring instead of quinazoline. The pyrimidine ring’s smaller size and hydrogen-bonding capacity (via amino groups) may favor DNA/RNA targeting, as seen in antimetabolite drugs .
- Triazole Derivatives: 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () contains a triazole ring, which is structurally distinct but retains the sulfanyl acetamide motif. Triazoles are known for metabolic stability and antimicrobial activity, suggesting divergent biological targets (e.g., Orco agonism in ) .
Substituent Effects
- 4-Chlorophenyl Group :
A common feature in the target compound and analogs (e.g., ), this group enhances lipophilicity and may improve membrane permeability. However, its position (e.g., attached to acetamide vs. heterocycle) influences molecular geometry and target binding . - Piperidine vs. Other Amines :
Piperidine in the target compound contrasts with pyrrolidine in N-(4-chlorophenyl)-2-{5-[4-(pyrrolidine-1-sulfonyl)-phenyl]-[1,3,4]oxadiazol-2-yl sulfanyl}-acetamide (). Piperidine’s larger ring size may confer better steric complementarity to hydrophobic enzyme pockets .
Physicochemical and Crystallographic Properties
Key Research Findings and Implications
Structural Flexibility : Piperidine in the target compound may improve binding to flexible enzyme active sites compared to rigid sulfonamide or triazole analogs .
Activity-Stability Trade-offs : Quinazoline derivatives generally exhibit higher metabolic stability than pyrimidines but may face solubility challenges .
Biological Target Hypotheses : Based on analogs, the target compound could inhibit bacterial adhesion (like ) or act as an antiproliferative agent (like ) .
Biological Activity
N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core linked to a piperidine moiety and a chlorophenyl group, which are known to contribute to various pharmacological effects. The presence of the sulfanyl group is particularly significant as it may enhance the compound's interaction with biological targets.
This compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, suggesting that this compound may also possess similar inhibitory effects. For instance, derivatives of quinazoline have demonstrated significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Anti-inflammatory Effects : Research indicates that quinazoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, highlighting their potential as anti-inflammatory agents .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | 1.5 | |
| Compound B | Anti-inflammatory | 3.0 | |
| Compound C | Antibacterial | 0.5 |
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of quinazoline derivatives against oxidative stress-induced neuronal cell death. The results indicated that certain derivatives could significantly reduce cell death and reactive oxygen species (ROS) production, suggesting potential applications in neuroprotection .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related piperidine derivatives against various bacterial strains. The results showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating that compounds with similar structures may exhibit significant antibacterial properties .
- Cancer Research : In vitro studies have shown that quinazoline derivatives can inhibit tumor cell proliferation in various cancer types by targeting specific signaling pathways involved in cell growth and survival. This suggests a promising role for this compound in cancer therapy .
Q & A
Q. What are the standard synthetic routes for N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the quinazolin-4-yl scaffold via cyclization of anthranilic acid derivatives with piperidine-containing reagents under reflux conditions .
- Step 2 : Introduction of the sulfanyl group through nucleophilic substitution using mercaptoacetic acid derivatives .
- Step 3 : Coupling with 4-chlorophenylacetamide via amide bond formation, often using carbodiimide coupling agents (e.g., EDC/HOBt) .
Key parameters: Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with specific signals for the piperidinyl (δ 1.5–2.5 ppm) and sulfanyl (δ 3.8–4.2 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 455.12) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Moderately soluble in DMSO and DMF; low solubility in aqueous buffers (logP ~3.5) due to hydrophobic aromatic and piperidinyl groups .
- Stability : Stable at room temperature in dark, anhydrous conditions but degrades under strong acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Parameter Screening : Use Design of Experiments (DoE) to optimize temperature (70–90°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–1.5 eq. of sulfanylating agent) .
- In-line Monitoring : Employ TLC or FTIR to track intermediate formation and minimize by-products .
- Yield Improvement : Recrystallization in ethanol/water mixtures improves purity to >98% .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Multi-technique Validation : Cross-verify NMR ambiguities (e.g., overlapping peaks) with 2D-COSY or HSQC experiments .
- Crystallography : Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., sulfanyl group orientation) .
- Comparative Analysis : Benchmark spectral data against structurally analogous compounds (e.g., pyrazolo-pyrazine derivatives) .
Q. What methodologies assess the compound’s biological activity?
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Functional Group Modulation : Synthesize analogs with varied substituents on the 4-chlorophenyl or piperidinyl moieties .
- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to identify key interactions with target proteins .
- Bioisosteric Replacement : Replace sulfanyl with sulfonyl or ether groups to evaluate potency changes .
Q. What advanced techniques analyze its crystallographic properties?
- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., C=O···H-N interactions) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
- Powder XRD : Compare polymorphic forms for formulation studies .
Q. How can computational modeling predict its pharmacokinetic properties?
Q. What strategies improve stability in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
